molecular formula C25H22ClNO5 B214367 1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214367
M. Wt: 451.9 g/mol
InChI Key: CWRCEPTWNNGJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole alkaloids. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also act by modulating the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the expression of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells and to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1).

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its potent pharmacological activities, its wide range of potential applications, and its relatively low toxicity. However, its limitations include its complex synthesis method, its high cost, and its limited availability.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential use as a therapeutic agent for cancer and viral infections. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is indole-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chlorobenzylamine to give the amide intermediate. The amide is then reduced with lithium aluminum hydride to form the corresponding alcohol. The alcohol is then reacted with 2-(3,4-dimethoxyphenyl)-2-oxoethyl chloride to form the final product.

Scientific Research Applications

1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

Product Name

1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H22ClNO5

Molecular Weight

451.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H22ClNO5/c1-31-22-12-11-16(13-23(22)32-2)21(28)14-25(30)18-8-4-6-10-20(18)27(24(25)29)15-17-7-3-5-9-19(17)26/h3-13,30H,14-15H2,1-2H3

InChI Key

CWRCEPTWNNGJSN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O)OC

Origin of Product

United States

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